molecular formula C13H10ClFN2S B1587542 N-(4-chlorophenyl)-N'-(4-fluorophenyl)thiourea CAS No. 370-26-3

N-(4-chlorophenyl)-N'-(4-fluorophenyl)thiourea

Cat. No. B1587542
CAS RN: 370-26-3
M. Wt: 280.75 g/mol
InChI Key: NIPYHMPCDVJZQR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-(4-fluorophenyl)thiourea (NCTF) is a chemical compound that has been studied for its potential applications in scientific research. NCTF is a member of the thiourea family, which is a class of compounds that contain a sulfur atom with two attached hydrogen atoms. This compound has been studied for its potential biological activity, including its ability to interact with various biological systems.

Scientific Research Applications

Bioactive Cu(I) Thiourea Derivatives

Research on thioureas has led to the development of new bioactive Cu(I) thiourea derivatives, demonstrating significant interactions with DNA and exhibiting antioxidant properties. These derivatives have shown promising results against various bacterial strains, suggesting their potential as antibacterial agents. Molecular docking studies further validate their strong interaction with specific proteins, indicating their applicability in drug design and development (Hussain et al., 2020).

Thiourea Derivatives as Enzyme Inhibitors and Mercury Sensors

Unsymmetrical thiourea derivatives have been identified as efficient enzyme inhibitors and sensors for detecting toxic metals like mercury. These compounds exhibit significant anti-cholinesterase activity and serve as potential sensing probes for mercury, highlighting their importance in environmental monitoring and pharmaceutical applications (Rahman et al., 2021).

Antipathogenic Activity of Thiourea Derivatives

The antipathogenic activity of acylthioureas has been correlated with the presence of halogen atoms on the N-phenyl substituent of the thiourea moiety. These derivatives exhibit significant effects on Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm-forming capabilities. This suggests the potential of thiourea derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Novel Chromogenic Sensors for Anion Detection

Thiourea-based chromogenic sensors have been developed for the selective detection of fluoride and cyanide anions in both organic and aqueous media. These sensors demonstrate visual detection and spectral changes upon interaction with the anions, indicating their utility in environmental monitoring and safety applications (Kumar et al., 2010).

Interactions with Serum Albumin

The interactions between specific thiourea derivatives and serum albumin have been explored, providing insights into the binding mechanisms and the role of hydrophobic interactions. This research has implications for understanding the pharmacokinetics and pharmacodynamics of thiourea-based compounds and their potential use in drug delivery systems (Cui et al., 2007).

properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPYHMPCDVJZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390717
Record name N-(4-chlorophenyl)-N'-(4-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-N'-(4-fluorophenyl)thiourea

CAS RN

370-26-3
Record name NSC80538
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80538
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-chlorophenyl)-N'-(4-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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